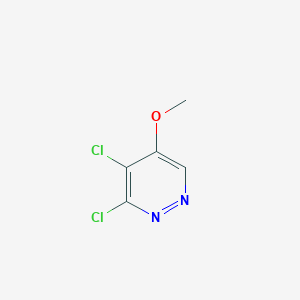

3,4-Dichloro-5-methoxypyridazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dichloro-5-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZWGIFIQJWITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291763 | |

| Record name | 3,4-dichloro-5-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-32-7 | |

| Record name | 63910-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichloro-5-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-5-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3,4 Dichloro 5 Methoxypyridazine

Established Synthetic Routes to 3,4-Dichloro-5-methoxypyridazine

Established synthetic routes typically rely on the modification of pre-existing pyridazine (B1198779) or pyridazinone scaffolds through sequential chlorination and etherification reactions. These methods, while often robust, may require multiple steps and careful control of reaction conditions to achieve the desired regioselectivity.

A common and foundational approach to this compound begins with a suitable pyridazine precursor, which undergoes chlorination followed by a nucleophilic substitution with a methoxide (B1231860) source.

One documented synthesis starts from 4,5-dichloro-3-hydroxypyridazine. rsc.org This precursor is first treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 3,4,5-trichloropyridazine (B3021642). rsc.org This trichlorinated intermediate is then subjected to a regioselective methoxylation. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the methoxide source, one of the chlorine atoms can be selectively replaced by a methoxy (B1213986) group.

Specifically, the reaction of 3,4,5-trichloropyridazine with sodium methoxide in methanol (B129727) at a low temperature (-10 °C) followed by stirring at room temperature for one hour leads to the formation of two isomeric products: 3,5-dichloro-4-methoxypyridazine (B1338350) and the desired this compound. rsc.org These isomers can then be separated by chromatography, with this compound being the more polar fraction, obtained in a 53% yield. rsc.org

Table 1: Synthesis of this compound via Chlorination and Etherification

| Starting Material | Reagents | Key Intermediate | Product(s) | Yield of Target | Reference |

|---|

The regioselectivity of nucleophilic substitution on the pyridazine ring is a critical aspect of its functionalization. wuxiapptec.com The positions on the pyridazine ring exhibit different reactivities towards nucleophiles, which can be exploited for selective synthesis. In the case of polychlorinated pyridazines, the position of substitution is influenced by both electronic and steric factors. For instance, in the methoxylation of 3,4,5-trichloropyridazine, the attack of the methoxide ion occurs preferentially at the C5 position over the C4 or C3 positions, leading to the desired product. rsc.org

Recent advancements in the regioselective functionalization of pyridazine scaffolds involve the use of organometallic reagents and directing groups. nih.govrsc.org These methods allow for precise control over which position of the heterocyclic ring is modified. While not explicitly detailed for this compound, these principles of regioselective functionalization are broadly applicable to pyridazine chemistry. nih.gov For example, the use of metalating agents can direct subsequent electrophilic attack to a specific carbon atom. uni-muenchen.de

The principles of process optimization, such as careful selection of solvents, reagents, and reaction conditions, are paramount for transitioning a laboratory-scale procedure to an industrial production method. lookchem.comsmolecule.com

Advanced Synthetic Strategies for this compound

Modern synthetic organic chemistry offers a powerful toolkit for the construction and functionalization of heterocyclic compounds. Strategies such as palladium-catalyzed cross-coupling reactions and diverse nucleophilic substitutions are at the forefront of these advanced methods.

Palladium-catalyzed cross-coupling reactions (PCCRs) have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.comresearchgate.net While direct synthesis of this compound via PCCRs is not commonly reported, these reactions are extensively used to functionalize the pyridazine core. nih.govmdpi.com

For instance, Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions are widely employed to introduce aryl, heteroaryl, alkyl, and vinyl groups onto a pre-existing pyridazine scaffold. thieme-connect.comthieme-connect.com Chloropyridazines, such as this compound, are excellent substrates for these transformations. thieme-connect.com The chlorine atoms can be selectively substituted by tuning the reaction conditions and the choice of catalyst. This allows for the late-stage diversification of the pyridazine core, providing access to a vast array of derivatives. thieme-connect.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Scaffolds

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Methoxy-6-phenylpyridazine | thieme-connect.com |

| Sonogashira | 5-Bromo-6-phenyl-(2H)-pyridazin-3-one (MOM protected) | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | 5-Alkynyl-6-phenyl-(2H)-pyridazin-3-ones | thieme-connect.com |

| Stille | 5-Bromo-6-phenyl-(2H)-pyridazin-3-one (MOM protected) | Vinyltrialkylstannanes | Pd(PPh₃)₂Cl₂ | 5-Alkenyl-6-phenyl-(2H)-pyridazin-3-ones | thieme-connect.com |

This compound is an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. researchgate.netksu.edu.sa The two chlorine atoms can be sequentially or selectively replaced by various nucleophiles, such as amines, alcohols, and thiols. koreascience.kr

The reactivity of the chlorine atoms at the C3 and C4 positions can differ, allowing for regioselective substitution. This differential reactivity can be influenced by the electronic nature of the substituents on the pyridazine ring and the reaction conditions employed. wuxiapptec.com For example, reaction with a nucleophile under controlled conditions might lead to monosubstitution at either the C3 or C4 position, providing a handle for further functionalization. Subsequent reaction under more forcing conditions could then lead to disubstitution. This stepwise functionalization is a powerful strategy for building molecular complexity. nih.gov

Multi-step Reaction Sequences for Complex Pyridazine Scaffolds

The creation of complex pyridazine-based molecules often necessitates multi-step synthetic pathways. A notable example involves the synthesis of novel pyridazine-based iron chelators, where this compound serves as a key intermediate. rsc.org The synthesis originates from 3,4,5-trichloropyridazine, which undergoes a regioselective nucleophilic substitution with sodium methoxide. rsc.org

This reaction is typically performed in methanol at a low temperature (-10 °C) to control selectivity, followed by stirring at room temperature. rsc.org The reaction yields a mixture of two isomeric products: the desired this compound and 3,5-dichloro-4-methoxypyridazine. rsc.org The polarity of the C-Cl bonds influences the regioselectivity of the methoxylation. The strategic placement of the methoxy group in the this compound isomer is crucial for subsequent functionalization steps in the total synthesis of the target complex pyridazine scaffolds. rsc.org

Following the formation of the methoxylated pyridazine, further steps can be employed to build more elaborate structures. For instance, the remaining chlorine atoms can be selectively substituted in subsequent reactions to introduce additional functional groups and construct the final complex molecule. rsc.org

Table 1: Synthesis of this compound via Methoxylation of 3,4,5-Trichloropyridazine

| Reactant | Reagent | Solvent | Conditions | Product(s) | Yield | Reference |

|---|

Purification and Characterization Techniques in this compound Synthesis

The isolation and purification of this compound from reaction mixtures are critical to obtaining a pure product for subsequent synthetic steps or characterization. The choice of purification method depends on the physical properties of the compound and the impurities present.

Chromatographic Purification Methods

Column chromatography is a principal technique for the separation of this compound from its isomers and other impurities. rsc.org This method leverages the differential adsorption of compounds onto a stationary phase (like silica (B1680970) gel) and their varying solubility in a mobile phase (the eluent). nih.gov

In the synthesis of this compound from 3,4,5-trichloropyridazine, the resulting residue after evaporation of the solvent is subjected to column chromatography. rsc.org A mixture of ethyl acetate (B1210297) and hexane (B92381) in a 1:1 ratio is an effective eluent system. rsc.org Due to differences in polarity, this compound, being the more polar isomer, is separated from the less polar 3,5-dichloro-4-methoxypyridazine. rsc.org Flash column chromatography is often employed to expedite the separation process. uni-muenchen.de

Table 2: Chromatographic Separation of Methoxy-dichloropyridazine Isomers

| Stationary Phase | Mobile Phase (Eluent) | Compound Eluted | Basis of Separation | Reference |

|---|

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. uomustansiriyah.edu.iq The principle relies on the higher solubility of a substance in a hot solvent compared to a cold solvent. ebsco.com An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should either be highly soluble or insoluble at all temperatures. uomustansiriyah.edu.iq

For pyridazine derivatives, recrystallization is a common final purification step. For example, in the synthesis of 6-methoxypyridazine-3-carboxylic acid, an intermediate, 6-chloropyridazine-3-carboxylic acid, is purified by recrystallization. The final product itself is also purified by recrystallization from water. google.com The process typically involves dissolving the crude solid in a minimum amount of a suitable hot solvent. mnstate.edu The saturated solution is then allowed to cool slowly, promoting the formation of pure crystals, which can be collected by filtration. uomustansiriyah.edu.iqmnstate.edu

Table 3: General Steps of Recrystallization

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Solvent Selection | Choosing a solvent with appropriate solubility characteristics for the compound. | To enable dissolution at high temperatures and crystallization upon cooling. | uomustansiriyah.edu.iq |

| 2. Dissolution | Dissolving the solid in the minimum amount of boiling solvent. | To create a saturated solution from which the pure compound can crystallize. | uomustansiriyah.edu.iqmnstate.edu |

| 3. Cooling | Allowing the hot, saturated solution to cool slowly to room temperature, often followed by an ice bath. | To decrease the solubility of the desired compound and induce crystallization. | uomustansiriyah.edu.iq |

| 4. Filtration | Collecting the formed crystals using vacuum filtration. | To separate the purified solid crystals from the solvent and dissolved impurities. | mnstate.edu |

Iii. Reactivity and Chemical Transformations of 3,4 Dichloro 5 Methoxypyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the two nitrogen atoms in the pyridazine (B1198779) ring, combined with the inductive effect of the chlorine atoms, makes the carbon atoms of the ring susceptible to nucleophilic attack.

The chlorine atoms at the C3 and C4 positions of 3,4-dichloro-5-methoxypyridazine are the primary sites for nucleophilic attack. The reactivity of these chlorine atoms is enhanced by the electron-deficient pyridazine core. Nucleophiles can displace one or both chlorine atoms, depending on the reaction conditions and the nature of the nucleophile. In many dichloropyridazine systems, the chlorine at the C4 position is generally more reactive towards nucleophiles than the one at C3. This is attributed to the electronic influence of the ring nitrogen atoms.

An interesting facet of the reactivity of chloromethoxypyridazines is the potential for demethylation of the methoxy (B1213986) group by amines. Research has shown that when various pyridazines containing both chlorine and methoxy groups are treated with primary and secondary amines, demethylation can occur alongside or instead of nucleophilic substitution of the chlorine atoms. mdpi.com

For instance, studies on related dichloromethoxypyridazines have demonstrated that treatment with amines like morpholine (B109124) can lead to the demethylation of the methoxy group to afford the corresponding pyridazinone. mdpi.com The propensity for demethylation versus substitution is influenced by the specific amine used and the reaction conditions. Primary and secondary alkyl amines have been observed to effectively induce demethylation of the 5-methoxy group in 5,6-dichloro-4-methoxypyridazine, yielding the corresponding 4(1H)-pyridazinone. mdpi.com

| Substrate | Reaction Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| 4,5-Dichloro-3-methoxy-pyridazine | Morpholine, 100°C, 2h | 4-Chloro-5-morpholino-3(2H)-pyridazinone | 75 |

| 3,5-Dichloro-4-methoxy-pyridazine | Morpholine, 100°C, 2h | 3-Chloro-5-morpholino-4(1H)-pyridazinone | 80 |

| 3,4-Dichloro-6-methoxy-pyridazine | Morpholine, 100°C, 2h | 3-Chloro-4-morpholino-6(1H)-pyridazinone | - |

The regioselectivity of nucleophilic substitution on dichloropyridazine scaffolds is a critical aspect of their synthetic utility. In the case of this compound, the two chlorine atoms at C3 and C4 present two potential sites for substitution. The inherent electronic properties of the pyridazine ring and the influence of the methoxy group at C5 play a crucial role in directing the incoming nucleophile.

Generally, in dichloropyridazines, the C4 position is more susceptible to nucleophilic attack than the C3 position. This preference is often explained by the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, where the C4 position often exhibits a larger LUMO coefficient, indicating a more electrophilic character. The methoxy group at C5, being an electron-donating group, can further influence this regioselectivity.

Cyclization Reactions involving this compound

The presence of two adjacent chlorine atoms in this compound provides a valuable handle for the construction of fused heterocyclic systems through cyclization reactions with bidentate nucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazines. Similarly, reaction with other binucleophiles can be envisioned to construct a variety of fused pyridazine derivatives, such as triazolo[4,5-c]pyridazines.

While specific examples utilizing this compound are not extensively documented in readily available literature, the general synthetic strategy is well-established for related dichloropyridazines. The process typically involves a sequential nucleophilic substitution of the two chlorine atoms by the two nucleophilic centers of the bidentate reagent, followed by an intramolecular cyclization to form the fused ring system.

| Bidentate Nucleophile | Potential Fused Heterocycle |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazolo[3,4-d]pyridazine |

| Substituted Hydrazines (R-NH-NH₂) | Substituted Pyrazolo[3,4-d]pyridazines |

| Amidines | Imidazo[4,5-c]pyridazines |

| Guanidine | Pyrimido[4,5-c]pyridazines |

Metal-Mediated and Cross-Coupling Reactions

The chlorine atoms of this compound are also amenable to transformation via metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction can be applied to this compound to introduce aryl or heteroaryl substituents at the C3 and/or C4 positions.

The regioselectivity of Suzuki coupling on dichloropyridazines can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in related 3,5-dichloropyridazines, the use of electron-deficient bidentate ligands has been shown to favor coupling at the C3 position, while electron-rich monodentate ligands favor the C5 position. This highlights the potential to selectively functionalize one chlorine atom over the other in this compound. A general procedure for a Suzuki coupling on a related heterocyclic system involves reacting the dihalo-compound with a boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like cesium carbonate in a suitable solvent system.

| Component | Example Reagent/Condition |

|---|---|

| Dihalo-heterocycle | This compound |

| Boronic Acid | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄ |

| Base | Cs₂CO₃ |

| Solvent | Dioxane/Water |

| Temperature | 80-100 °C |

Other Cross-Coupling Reactions for Diversification

Cross-coupling reactions are fundamental tools in organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds. While Suzuki and Sonogashira couplings are common, other powerful methods like the Buchwald-Hartwig amination, Stille coupling, and Heck reaction are widely used for the diversification of heterocyclic scaffolds. However, specific examples of these reactions applied to this compound are not well-documented in the available literature.

In principle, the two chlorine atoms on the pyridazine ring offer sites for sequential or selective cross-coupling reactions. The electronic environment of the pyridazine ring, influenced by the methoxy group and the two nitrogen atoms, would dictate the relative reactivity of the C3 and C4 positions. Generally, in such dihalopyridazines, the chlorine atoms can be selectively substituted under carefully controlled reaction conditions, often depending on the palladium catalyst, ligands, and reaction temperature. For instance, palladium-catalyzed amination of dichloroquinolines has been studied, demonstrating that selectivity can be achieved. google.comgoogle.comjustia.com However, without specific experimental data for this compound, a detailed discussion and data table cannot be provided.

Iv. Advanced Computational and Theoretical Studies on 3,4 Dichloro 5 Methoxypyridazine

Quantum Chemical Analysis and DFT Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for analyzing molecules like 3,4-Dichloro-5-methoxypyridazine. nih.govnih.gov DFT calculations balance computational cost and accuracy, providing reliable predictions of molecular properties. google.comarxiv.org

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's geometry is adjusted until a minimum energy structure is found. nih.gov This optimized structure represents the most probable conformation of the molecule in the ground state.

Following optimization, a vibrational frequency analysis is performed. q-chem.com This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. q-chem.commdpi.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. mdpi.comresearchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. mdpi.com

Table 1: Illustrative Vibrational Frequency Analysis for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν1 | 3100 | C-H stretch (pyridazine ring) |

| ν2 | 2950 | C-H stretch (methoxy group) |

| ν3 | 1580 | C=N stretch (ring) |

| ν4 | 1450 | C=C stretch (ring) |

| ν5 | 1250 | C-O stretch (methoxy) |

| ν6 | 750 | C-Cl stretch |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netyoutube.com

From the HOMO and LUMO energies, several important electronic properties can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity. irjweb.comresearchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons in chemical reactions.

Table 2: Calculated Electronic Properties for this compound

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |

| Energy Gap (ΔE) | E-LUMO - E-HOMO | 4.90 |

| Chemical Hardness (η) | (E-LUMO - E-HOMO) / 2 | 2.45 |

| Chemical Potential (μ) | (E-HOMO + E-LUMO) / 2 | -4.40 |

| Electrophilicity Index (ω) | μ² / 2η | 3.95 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It highlights electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically colored blue) regions. science.gov This map is extremely useful for predicting how a molecule will interact with other chemical species. For this compound, the MESP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and near the electron-withdrawing chlorine atoms.

Prediction of Chemical Reactivity and Selectivity

The computational data derived from DFT calculations can be used to predict the chemical reactivity and selectivity of this compound. The MESP map identifies the most likely sites for nucleophilic and electrophilic attack. Furthermore, condensed Fukui functions can be calculated to provide a more quantitative prediction of local reactivity. These indices help determine which atoms within the molecule are most susceptible to attack by different types of reagents, thereby predicting the outcome of chemical reactions. irjweb.com The presence of two distinct chlorine atoms on the pyridazine (B1198779) ring makes predicting the selectivity of substitution reactions particularly important, and computational models can help determine which chlorine is more likely to be displaced.

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Modeling

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) models are computational tools that correlate a molecule's structural features with its physical properties or biological activity. nih.govnih.govjocpr.com These models use calculated quantum chemical descriptors (like HOMO-LUMO gap, dipole moment, and MESP values) as variables to build predictive mathematical equations. jocpr.com

For this compound, SPR models could be developed to predict properties such as solubility or melting point based on its computed electronic and structural parameters. nih.gov If this compound and its analogues were tested for a specific biological activity, SAR models could be constructed to identify the key structural features responsible for that activity. digitellinc.commdpi.com For instance, a model might reveal that electron-withdrawing groups at the 3 and 4 positions are crucial for activity, guiding the design of new, more potent compounds. mdpi.comnih.gov

V. Biological and Medicinal Applications of 3,4 Dichloro 5 Methoxypyridazine Derivatives

Medicinal Chemistry Applications

The pyridazine (B1198779) core, and specifically derivatives of 3,4-dichloro-5-methoxypyridazine, represents a privileged structure in medicinal chemistry. Its derivatives are key intermediates and pharmacophores in the synthesis of various biologically active molecules.

The this compound structure is considered a valuable starting point, or lead compound, in the process of drug development. Its reactive chlorine atoms can be selectively substituted, allowing chemists to generate a library of new molecules with varied physicochemical properties. This strategic modification is essential for optimizing a compound's efficacy and safety profile. For instance, a derivative known as 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine has been identified as a potential lead compound for developing drugs targeting various diseases due to its biological activities. researchgate.net The broader pyridazine and pyridazinone chemical class is recognized for its wide spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties, making it a recurring motif in the quest for novel therapeutics. scispace.comresearchgate.net

The urgent need for new antimalarial drugs, driven by the rise of resistant Plasmodium strains, has spurred research into novel chemical scaffolds. researchgate.net While direct synthesis of antimalarials starting from this compound is not extensively documented in the reviewed literature, the broader pyridazine and pyridone classes are of significant interest. For example, research into 4(1H)-pyridones has identified them as a novel series with potent antimalarial activities. researchgate.net Similarly, other heterocyclic structures like pyrazolines and thiazoles are being actively investigated as potential inhibitors of key parasite targets. tjpr.orgnih.gov These studies highlight the importance of heterocyclic compounds in antimalarial drug discovery, suggesting that pyridazine derivatives could serve as valuable intermediates for novel therapeutic agents, even if specific examples are not yet prevalent.

Phosphopantetheinyl transferases (PPTases) are essential enzymes for the viability and virulence of many bacteria, making them an attractive target for new antibiotics. nih.govnih.gov These enzymes are responsible for activating proteins involved in the biosynthesis of critical components like fatty acids and natural products. nih.gov Extensive research has led to the discovery of potent inhibitors of bacterial PPTase, such as the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides. nih.govnih.govacs.org One advanced analogue from this series, ML267, demonstrated submicromolar inhibition of the bacterial Sfp-PPTase with no activity against the human equivalent, highlighting its potential selectivity. nih.govresearchgate.net However, the current body of research focuses predominantly on pyridine-based inhibitors. nih.govnih.govacs.org There is no significant evidence in the reviewed scientific literature to suggest that derivatives of this compound have been investigated as inhibitors of bacterial phosphopantetheinyl transferase.

A highly promising application of pyridazine derivatives is in the development of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease. curealz.orgnih.gov Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. In Alzheimer's, an imbalance in Aβ production leads to the accumulation of the toxic Aβ42 peptide, which forms plaques in the brain. GSMs allosterically modulate the enzyme to decrease the production of Aβ42 and another toxic form, Aβ40, while increasing the formation of shorter, non-toxic Aβ peptides. nih.gov

A potent, novel pyridazine-containing GSM, named BPN-15606 , has been developed and extensively studied. curealz.orgnih.govmedkoo.comresearchgate.net This compound has demonstrated the ability to lower Aβ42 and Aβ40 levels in the central nervous system of mice and rats. medchemexpress.com In a mouse model of Down syndrome, which has a high risk of Alzheimer's, treatment with BPN-15606 not only reduced Aβ40 and Aβ42 levels but also rescued deficits in neurotrophin signaling, normalized synaptic protein levels, reduced brain inflammation (astrocytosis and microgliosis), and countered cognitive decline. researchgate.net These findings underscore the significant therapeutic potential of pyridazine-based GSMs. curealz.org

Below is the chemical structure and activity data for BPN-15606.

| Compound Name | Chemical Structure | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) |

| BPN-15606 | 7 | 17 |

Table 1: Activity of the pyridazine-derived γ-Secretase Modulator BPN-15606. Data sourced from MedchemExpress. medchemexpress.com

Derivatives of the pyridazine nucleus, particularly pyridazin-3(2H)-ones, have been widely investigated as potential antihypertensive agents. scispace.commdpi.com These compounds are often synthesized from γ-ketoacids, which can be prepared using pyridazine precursors. The mechanism of action for many of these compounds involves vasodilation and inotropic effects. mdpi.com Research has shown that 6-(substituted phenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives possess significant antihypertensive properties. mdpi.com Further modifications, such as the creation of tricyclic pyridazinone indole-based compounds, have yielded derivatives that inhibit thromboxane (B8750289) A2 (TXA₂) synthetase, an enzyme involved in platelet aggregation and vasoconstriction, thereby contributing to their antihypertensive effect. mdpi.com The versatility of the pyridazinone scaffold continues to make it an important area of research for new cardiovascular drugs. scispace.comresearchgate.net

The pyridazine scaffold is a key feature in many compounds investigated for anticancer activity. scispace.comactascientific.com Derivatives have shown cytotoxic effects against a variety of human tumor cell lines. For instance, studies on various fused heterocyclic pyridazine derivatives have demonstrated their potential as potent anticancer agents. actascientific.com

While research on the direct derivatives of this compound is limited, studies on analogous structures provide strong evidence for the potential of this chemical class. For example, 2-methoxypyridine-3-carbonitrile derivatives bearing various aryl substituents have been synthesized and screened for their in vitro cytotoxicity. Several of these compounds exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com

The table below shows the cytotoxic activity of selected 2-methoxypyridine-3-carbonitrile derivatives against different cancer cell lines.

| Compound | HepG2 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MBA-MB-231 IC₅₀ (µM) |

| 5d | 2.45 | 3.65 | 4.21 |

| 5g | 1.87 | 2.11 | 2.53 |

| 5h | 1.55 | 1.89 | 1.38 |

| 5i | 1.38 | 1.64 | 1.38 |

| 5-Fluorouracil (Std.) | 4.51 | 5.62 | 6.23 |

Table 2: Cytotoxic activity (IC₅₀ in µM) of selected methoxypyridine derivatives against human cancer cell lines. Data sourced from Al-Warhi et al., Molecules (2020). mdpi.com

These findings, along with research into other pyridazinone derivatives showing anti-proliferative effects against colon carcinoma cells nih.gov, indicate that the methoxypyridazine and methoxypyridazinone cores are valuable pharmacophores for the development of new anticancer therapies. actascientific.com

Anti-inflammatory and Analgesic Properties

Pyridazine and pyridazinone derivatives have been a focus of research for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) that possess both analgesic and anti-inflammatory effects, often with reduced gastrointestinal side effects compared to traditional NSAIDs.

Research has shown that the pyridazinone ring is a key pharmacophore for these activities. For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, known as emorfazone, has been marketed as an analgesic and anti-inflammatory drug. oup.com The anti-inflammatory mechanism of some pyridazinone derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors, a key target for anti-inflammatory therapies. oup.com Furthermore, some heterocyclic-fused pyridazinones act as anti-inflammatory agents by inhibiting phosphodiesterase-4 (PDE-4). oup.com

Structure-activity relationship studies reveal that substitutions on the pyridazinone ring are critical. The introduction of a chloro substituent at the 6-position of the pyridazine ring in some series has been shown to reduce analgesic activity. scientific.net Conversely, in vivo studies of derivatives of 6-chloro-5-methoxy-3(2H)-pyridazinone demonstrated anti-inflammatory activity comparable to established drugs like celecoxib, effectively inhibiting COX enzymes without causing ulceration of the gastric mucosa. nih.gov Amide derivatives of certain pyridazinones have also shown significant analgesic activity, in some cases more potent than aspirin, with minimal or no ulcerogenic side effects. scientific.net

| Compound/Derivative Class | Observed Activity | Mechanism/Target (if known) | Reference |

|---|---|---|---|

| 6-chloro-5-methoxy-3(2H)-pyridazinone derivatives | Anti-inflammatory activity comparable to celecoxib | Cyclooxygenase (COX) enzyme inhibition | nih.gov |

| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) | Marketed analgesic and anti-inflammatory drug | Not specified | oup.com |

| Vicinally disubstituted pyridazinones | Potent and selective anti-inflammatory activity | COX-2 inhibition | oup.com |

| Heterocyclic-fused pyridazinones | Anti-inflammatory activity | Phosphodiesterase-4 (PDE-4) inhibition | oup.com |

| 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives | Good analgesic activity without ulcerogenic effects | Not specified | oup.com |

Antimicrobial and Antifungal Activity

The pyridazine nucleus is a component of various molecules exhibiting potent antimicrobial and antifungal properties. The versatility of the pyridazine ring allows for the synthesis of complex heterocyclic systems with enhanced biological activity.

A notable example is the demonstrated antifungal activity of 6-chloro-5-methoxy-3(2H)-pyridazinone against significant plant pathogens. Research has indicated its efficacy in inhibiting the growth of Gibberella zeae and Fusarium oxysporum. nih.gov This highlights its potential application in agricultural contexts, which is further explored in section 5.2.2.

Furthermore, more complex derivatives synthesized from pyridazine precursors have shown broad-spectrum antimicrobial action. For example, pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines have been synthesized and screened for their antimicrobial activity against five different microorganisms. tandfonline.com Studies on pyrazoline derivatives, which can be synthesized from intermediates related to pyridazine chemistry, have also shown a wide range of antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values varying between 32-512 μg/mL against different strains. nih.gov The antimicrobial and antifungal activities of these compounds are often influenced by the specific substituents on the heterocyclic core. nih.gov

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 6-chloro-5-methoxy-3(2H)-pyridazinone | Gibberella zeae | ~45% growth inhibition | nih.gov |

| Fusarium oxysporum | ~38% growth inhibition | nih.gov | |

| Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines | Various microorganisms | Screened for antimicrobial activity | tandfonline.com |

| Various 2-pyrazoline (B94618) derivatives | E. coli, S. aureus, P. aeruginosa, E. faecalis, B. subtilis, C. albicans | MIC values in the range of 32-512 μg/mL | nih.gov |

Enzyme Inhibitory Activity

Derivatives of this compound, particularly those in the pyridazinone class, have been identified as potent inhibitors of several key enzymes, underpinning their therapeutic potential. The specific substitutions on the pyridazine ring are crucial for targeting different enzymes.

As mentioned previously, a primary mechanism for the anti-inflammatory action of pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing high selectivity for the COX-2 isoform. oup.comnih.gov Additionally, certain heterocyclic-fused pyridazinones are known to inhibit phosphodiesterase-4 (PDE-4), another important target in inflammatory pathways. oup.com

Beyond inflammation, pyridazinone derivatives have shown promise as antiviral agents through enzyme inhibition. Research into inhibitors for the influenza A endonuclease has led to the synthesis of phenyl-substituted 4-hydroxypyridazin-3(2H)-ones. ontosight.ai These compounds were developed from precursors like 2-methoxymethyl-5-chloro-4-methoxypyridazin-3(2H)-one, demonstrating a clear synthetic lineage from chloro-methoxy pyridazinone structures. ontosight.ai The structure-activity relationship studies in this area are consistent with those of other endonuclease inhibitors, indicating the pyridazinone core is a viable scaffold for this target. ontosight.ai

| Enzyme Target | Inhibitor Class/Example | Therapeutic Application | Reference |

|---|---|---|---|

| Influenza A Endonuclease | Phenyl substituted 4-hydroxypyridazin-3(2H)-ones | Antiviral | ontosight.ai |

| Cyclooxygenase-2 (COX-2) | Vicinally disubstituted pyridazinones | Anti-inflammatory | oup.com |

| Phosphodiesterase-4 (PDE-4) | Heterocyclic-fused pyridazinones | Anti-inflammatory | oup.com |

Agrochemical Applications

The pyridazine chemical scaffold is integral to the development of various agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.net The unique chemical properties of the pyridazine ring contribute to the biological efficacy and environmental profile of these crop protection agents.

Herbicidal Activity and Development

Pyridazine derivatives have long been recognized for their herbicidal properties. researchgate.net Early research evaluated various pyridazyl ethers, such as 3-chloro-6-(3-methoxyphenoxy)-pyridazine, which showed significant pre-emergence effectiveness on certain weed species. tandfonline.com Other studies identified 3-phenoxypyridazines as potent pre-emergence herbicides against weeds like barnyardgrass, while showing good safety for rice crops. oup.comtandfonline.com Commercially successful herbicides based on this scaffold include Pyridate and Norflurazon. researchgate.netacs.org

More recent research has focused on developing novel pyridazine herbicides with specific modes of action. A 2024 study detailed the design of pyridazine derivatives targeting the phytoene (B131915) desaturase (PDS) enzyme, a key component in carotenoid biosynthesis in plants. acs.org In this work, a newly synthesized compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) , demonstrated 100% pre-emergence inhibition of both roots and stems of Echinochloa crus-galli and Portulaca oleracea at a concentration of 100 μg/mL. acs.org This compound also showed excellent post-emergence activity against broadleaf weeds, indicating that the 6-chloro substitution on the pyridazine ring is a key group for this activity. acs.org

| Compound/Class | Target Weeds | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| 3-chloro-6-(3-methoxyphenoxy)-pyridazine | Radish, Millet | Pre-emergence | Conspicuous effectiveness | tandfonline.com |

| 3-Phenoxypyridazines | Barnyardgrass, Spikerush | Pre-emergence | Powerful effects with no injury to rice | oup.comtandfonline.com |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Echinochloa crus-galli, Portulaca oleracea | Pre-emergence & Post-emergence | 100% inhibition at 100 μg/mL; targets PDS enzyme | acs.org |

Fungicidal Activity and Development

The fungicidal properties of pyridazine derivatives are a significant area of agrochemical research. nih.gov The ability of these compounds to inhibit the growth of plant pathogenic fungi makes them valuable for protecting crops from diseases.

As noted in the medicinal applications section, derivatives of the core structure have shown notable efficacy. Specifically, 6-chloro-5-methoxy-3(2H)-pyridazinone has been found to inhibit the growth of Gibberella zeae by approximately 45% and Fusarium oxysporum by about 38%. nih.gov These fungi are responsible for diseases such as Fusarium head blight and wilt in a variety of crops, making inhibitors valuable for disease management. The development of such compounds represents an important strategy in creating new fungicides to combat resistance and protect crop yields. nih.gov General reviews on the topic confirm that pyridazinone derivatives are frequently used as core structures in the development of new, environmentally friendly fungicides. nih.gov

| Compound | Target Fungus | Observed Activity | Reference |

|---|---|---|---|

| 6-chloro-5-methoxy-3(2H)-pyridazinone | Gibberella zeae | ~45% growth inhibition | nih.gov |

| Fusarium oxysporum | ~38% growth inhibition | nih.gov |

Insecticidal Applications

The pyridazinone chemical class has been investigated for its insecticidal properties, with various derivatives showing activity against different insect pests. nih.govontosight.aischolarsresearchlibrary.com The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in the insect nervous system. nih.govontosight.ai

For example, some pyridazinone derivatives have been found to act as inhibitors of acetylcholinesterase (AChE), a critical enzyme for neurotransmission in insects. nih.govontosight.ai A recent study highlighted the potent larvicidal activity of a newly synthesized pyridazinone derivative fused with a benzo[h]quinoline (B1196314) moiety against the mosquito vector Culex pipiens. nih.gov This compound demonstrated an LC₅₀ value of 1.4 µg/mL, which was significantly more potent than the reference insecticide chlorpyrifos. nih.gov Molecular docking studies supported these findings, suggesting strong binding to key neuroreceptors like AChE. nih.gov Other research has reported that certain pyridazinone derivatives exhibit moderate activity against pests such as the Oriental armyworm. scientific.net The commercial insecticide Ofunack is also derived from the pyridazine scaffold. chemicalbook.com

| Compound/Class | Target Insect | Activity Metric | Mechanism/Target (if known) | Reference |

|---|---|---|---|---|

| Benzo[h]quinoline-fused pyridazinone derivative | Culex pipiens (larvae) | LC₅₀ = 1.4 µg/mL | Acetylcholinesterase (AChE) inhibition | nih.gov |

| Various pyridazinone derivatives | Oriental armyworm | Mild to moderate activity at 200 mg L⁻¹ | Not specified | scientific.net |

| 6-(4-chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one | General insects | Potential insecticidal properties | Potential AChE inhibition | ontosight.ai |

Role as Intermediates in Agrochemical Synthesis

The pyridazine structural motif is a key component in a variety of biologically active compounds, including those developed for agricultural applications. Dichlorinated pyridazine derivatives, such as this compound, serve as crucial intermediates or building blocks in the synthesis of more complex agrochemicals. evitachem.comresearchgate.net The reactivity of the chlorine atoms on the pyridazine ring allows for subsequent chemical modifications, enabling the creation of diverse molecules with specific herbicidal, insecticidal, or plant growth regulatory properties. researchgate.net

Pyridazinone derivatives, which share the core pyridazine ring, are well-documented as intermediates in the agrochemical industry. researchgate.net The synthesis of these agrochemicals often involves a multi-step process where the dichloropyridazine core is modified through nucleophilic substitution reactions. The chlorine atoms at positions 3 and 4 are susceptible to displacement by various nucleophiles, which is a key strategy for introducing the desired functional groups to achieve the target molecule's biological activity. evitachem.com

Research into related heterocyclic compounds has demonstrated the importance of the dichlorinated scaffold in developing potent agrochemicals. For instance, the synthesis of novel and effective insect-growth regulators and herbicides often begins with chlorinated heterocyclic intermediates. researchgate.net The strategic placement of substituents, such as the methoxy (B1213986) group found in this compound, can influence the electronic properties of the ring and the reactivity of the chlorine atoms, providing a versatile platform for synthetic chemists.

Table 1: Role of Pyridazine Derivatives in Agrochemical Synthesis

| Derivative Class | Role in Synthesis | Resulting Agrochemical Type | Key Reaction Type |

|---|---|---|---|

| Dichloropyridazines | Versatile building block | Herbicides, Insecticides, Plant Growth Regulators | Nucleophilic Substitution |

Material Science Applications

While primarily recognized for its role in pharmaceutical and agrochemical synthesis, the unique molecular structure of this compound and its derivatives suggests potential applications in the field of material science. smolecule.com The combination of a nitrogen-rich heterocyclic ring, reactive chlorine atoms, and an electron-donating methoxy group provides a foundation for creating novel polymers and functional materials.

Analogous chlorinated pyridine (B92270) compounds have been utilized in the synthesis of specialty polymers and coatings that exhibit enhanced durability and resistance to environmental factors like corrosion and wear. Similarly, derivatives of this compound could be incorporated into polymer backbones or used as additives to impart specific properties such as thermal stability, flame retardancy, or altered optical characteristics. The presence of the pyridazine ring can enhance the performance of materials used in demanding industrial applications.

The potential for these derivatives extends to organic electronics. Heterocyclic compounds are fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the pyridazine ring can be tuned through chemical modification, making its derivatives candidates for new luminescent materials or charge-transporting layers in electronic devices.

Table 2: Potential Material Science Applications

| Application Area | Potential Role of the Pyridazine Derivative | Resulting Material Property |

|---|---|---|

| Specialty Polymers & Coatings | Monomer or additive | Enhanced durability, Corrosion resistance, Thermal stability |

Vi. Derivatives and Analogues of 3,4 Dichloro 5 Methoxypyridazine

Design and Synthesis of Substituted Pyridazines for Enhanced Activity

The design of novel pyridazine (B1198779) derivatives often focuses on modulating their biological activity through targeted chemical modifications. The 3,4-dichloro-5-methoxypyridazine molecule is an ideal starting point for such endeavors due to the two reactive chloro-substituents, which can be displaced by a variety of nucleophiles.

Synthetic strategies frequently involve the sequential substitution of the chlorine atoms. For instance, the reaction of pyridazinone derivatives with phosphorus oxychloride can yield chloropyridazine intermediates. nih.gov These intermediates are then reacted with various nucleophiles, such as amines or azides, to introduce new functionalities. nih.govraco.cat The synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives highlights a common pathway where a precursor keto acid is cyclized with hydrazine (B178648) hydrate. raco.cat Subsequent treatment with phosphorus oxychloride can introduce a chlorine atom, which is then available for substitution. raco.cat

Another approach involves the direct reaction of dichloro-pyridazine precursors with nucleophiles. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted to their corresponding 3-chloropyridazine derivatives using phosphorus oxychloride. nih.gov This chloro-derivative can then be further functionalized. The synthesis of fused pyridazine systems, such as pyridazino[3,4-d] nih.govumich.eduoxazin-5-ones, also starts from chloro-substituted pyridazine precursors, demonstrating the utility of these intermediates in building complex heterocyclic systems. ekb.eg

The goal of these synthetic efforts is often to create compounds with enhanced biological profiles. For example, pyridazine-based molecules have been designed as amyloid fibril inhibitors. nih.govresearchgate.net The synthesis of these compounds involves creating derivatives with varying substituents on flanking aromatic rings to probe the effects of properties like bulkiness, hydrogen-bonding ability, and halogen bonding on inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridazine Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridazine-based compounds. These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified, and then evaluating how these changes affect biological activity.

For a series of pyridazine-based inhibitors of amyloid fibril formation, SAR studies revealed that the type and position of substituents on aryl rings attached to the core were critical for their inhibitory function. nih.gov A number of derivatives of a lead compound, RS-0406, were synthesized to explore how structural properties influence amyloid inhibition. The results indicated that a fluorinated compound was a more effective kinetic inhibitor than the original lead compound, delaying fibril nucleation. nih.gov Molecular dynamics simulations suggested these compounds may inhibit fibril formation by stabilizing the protein monomer in a partially unfolded state. nih.govresearchgate.net

In the development of anti-Cryptosporidium agents, SAR studies were conducted on analogues of a lead compound, SLU-2633, which features a triazolopyridazine head group. nih.gov By replacing this group with various other heterocycles, researchers aimed to maintain potency while reducing off-target effects. Although most modifications resulted in significantly less potent compounds, some analogues, like an azabenzothiazole derivative, showed promising potency in the low micromolar range. nih.gov This work highlighted the critical role of the terminal heterocyclic group in this class of compounds. nih.gov

Similarly, SAR studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles as potential cytotoxic agents showed that modifying the aromatic substituents significantly impacted their activity. mdpi.com For instance, comparing a chloro-substituted derivative with a bromo-substituted one revealed an increase in activity, demonstrating the influence of the halogen type on cytotoxicity. mdpi.com

Table 1: SAR Findings for Pyridazine Analogues

| Lead Compound/Series | Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| RS-0406 Analogues | Amyloid Fibril Inhibition | Substituent type and position on aryl rings are critical. Fluorinated compounds show enhanced kinetic inhibition. | nih.gov |

| SLU-2633 Analogues | Anti-Cryptosporidium | The terminal heterocyclic head group is crucial for potency. Azabenzothiazole is a viable replacement for the original triazolopyridazine. | nih.gov |

| Pyridine-3-carbonitriles | Cytotoxicity | The nature of the substituent on the aryl group influences activity; bromo-substitution increased activity compared to chloro-substitution. | mdpi.com |

Pyridazine Nucleosides and their Biological Relevance

Pyridazine nucleosides are analogues of natural nucleosides where the purine or pyrimidine base is replaced by a pyridazine ring. These compounds are of significant interest due to their potential as therapeutic agents, particularly in oncology and virology. Their stability against enzymatic degradation is often higher than that of natural N-nucleosides, a desirable property for drug candidates. nih.gov

The synthesis of pyridazine nucleosides often utilizes chloro-substituted pyridazines as key intermediates. nih.govumich.edu For example, the synthesis of certain N4-substituted imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]-pyridazine nucleosides used 4-chloro analogues as synthons for introducing various substituents via nucleophilic displacement. nih.gov The reactivity of the chloro group can be influenced by the rest of the heterocyclic system; for instance, the 4-chloro group in a v-triazolo[4,5-d]pyridazine nucleoside was found to be much more reactive than in its imidazo[4,5-d]pyridazine counterpart. nih.gov

Biological evaluation of these synthetic nucleosides is a critical step. Studies on certain pyridazine nucleosides have explored their potential as antitumor agents and as inhibitors of purine-metabolizing enzymes. nih.gov For example, adenosine analogues were found to be weak inhibitors of bovine adenosine deaminase, while inosine analogues were resistant to human purine nucleoside phosphorylase. nih.gov However, the tested N4-substituted analogues did not exhibit in vitro toxicity toward murine L1210 leukemia and B16 melanoma cells. nih.gov

An alternative strategy for synthesizing pyridazine C-nucleosides, where the sugar is linked to the pyridazine ring via a carbon-carbon bond, involves modifying a pre-existing furyl aglycone attached to the sugar. nih.gov This method uses a singlet oxygen [4+2] cycloaddition followed by reduction and cyclization with hydrazine to stereoselectively form the pyridazine ring. nih.gov This approach provides a direct route to novel pyridazine C-nucleosides that are of pharmacological interest due to the stability of the C-C glycosidic bond. nih.gov

Functionalization of the Pyridazine Scaffold with Energetic Materials

The pyridazine scaffold is also being explored as a building block for the synthesis of new energetic materials. Heterocyclic compounds are of great interest in this field because they generally offer higher heats of formation, density, and better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com

Research in this area has focused on the functionalization of the pyridazine ring with energetic groups such as nitro (—NO₂) or nitramino (—NHNO₂) moieties. A key precursor for these syntheses is 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide. researchgate.net This molecule serves as a platform for further modifications through the regioselective introduction of various nucleophiles. For example, reaction with amines like methylamine or 2-aminoethanol can displace the methoxy (B1213986) groups to yield new energetic derivatives. researchgate.net Subsequent nitration of the introduced amino groups can lead to the formation of highly energetic nitramino functionalities. researchgate.net

The synthesis of these materials is guided by the goal of creating compounds with high density and performance while maintaining thermal stability. chemistry-chemists.com For instance, the synthesis of 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide was achieved through the functionalization of the 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide scaffold. researchgate.net The development of such compounds is often supported by molecular modeling and performance prediction codes to help design target molecules with optimal properties. chemistry-chemists.com While the direct synthesis from this compound is not explicitly detailed, the methodologies for producing highly substituted and nitrated pyridazines suggest plausible synthetic pathways from chlorinated precursors.

Vii. Analytical Methodologies for 3,4 Dichloro 5 Methoxypyridazine and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural confirmation of 3,4-Dichloro-5-methoxypyridazine. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each provide unique information about the molecule's atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. d-nb.infobohrium.comnih.gov

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

A singlet for the methoxy (B1213986) (-OCH₃) group protons, typically appearing in the downfield region around 3.8-4.2 ppm.

A singlet for the lone aromatic proton on the pyridazine (B1198779) ring (at C6), expected further downfield due to the deshielding effects of the electronegative nitrogen atoms and chlorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all five carbon atoms in the pyridazine ring and the methoxy group. Each carbon is in a unique chemical environment, and thus five distinct signals are anticipated for the ring carbons, plus one for the methoxy carbon. The presence of electronegative chlorine and oxygen atoms significantly influences the chemical shifts. bohrium.com

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | ~ 8.0 - 8.5 | Chemical shift is influenced by adjacent nitrogen and chlorine atoms. |

| ¹H (Methoxy) | ~ 4.0 | Typical range for a methoxy group attached to an aromatic ring. |

| ¹³C (C-Cl) | ~ 140 - 160 | Carbons bonded to chlorine are significantly deshielded. |

| ¹³C (C-O) | ~ 155 - 165 | The carbon attached to the methoxy group is highly deshielded. |

| ¹³C (Aromatic C-H) | ~ 120 - 130 | Aromatic carbon bonded to hydrogen. |

| ¹³C (Methoxy) | ~ 55 - 60 | Typical chemical shift for a methoxy carbon. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. liberty.edu The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic ring, C-O, and C-Cl bonds. wisc.eduuc.pt

Key expected vibrational frequencies include:

C-H stretching (aromatic): A weak to medium band typically appearing above 3000 cm⁻¹.

C-H stretching (methoxy): Medium bands in the 2850-2960 cm⁻¹ region.

C=N and C=C stretching (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridazine ring.

C-O stretching (ether): A strong, characteristic band in the 1200-1275 cm⁻¹ region for the aryl-alkyl ether linkage.

C-Cl stretching: Strong bands in the 600-800 cm⁻¹ region, indicative of the carbon-chlorine bonds.

Interactive Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| Aromatic Ring (C=C/C=N) Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Note: Based on typical frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.netkit.edu The exact position of the absorption maxima (λ_max) is influenced by the solvent polarity and the nature of the substituents on the aromatic ring. For substituted pyridazines, absorption maxima are typically observed in the UV region. uc.pt

The expected UV-Vis spectrum would likely show:

An intense band below 300 nm corresponding to the π → π* transitions of the pyridazine ring.

A weaker, longer-wavelength band corresponding to n → π* transitions, which are characteristic of heteroaromatic compounds containing non-bonding electrons on the nitrogen atoms.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound (Molecular Weight: ~179.0 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound. docbrown.info

Common fragmentation pathways for such molecules include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a chlorine radical (•Cl), or cleavage of the ring structure. nih.govyoutube.commiamioh.edu

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 177.97 |

| [M+H]⁺ | 178.98 |

| [M+Na]⁺ | 200.96 |

Note: Data predicted by computational models. [Source: PubChem]

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as environmental samples, and for its quantification.

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound. hpst.cz The choice of detector is critical for achieving the desired selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MSD): When coupled with a Mass Selective Detector (MSD), GC provides a powerful tool for both separation and identification. researchgate.nethpst.czgcms.cz The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for the compound and confirming its identity with high confidence. This method is particularly useful for the analysis of complex samples where co-elution with other compounds is possible.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly those containing halogens. thermofisher.comgnest.org Given that this compound contains two chlorine atoms, GC-ECD offers exceptional sensitivity for its detection at trace levels, often lower than what is achievable with MSD. nih.govresearchgate.net However, the ECD is not as selective as an MSD and may respond to other halogenated compounds present in a sample. Therefore, confirmation using a dual-column setup or by GC-MS is standard practice. gcms.cz

Interactive Table: Typical GC Parameters for Analysis of Halogenated Pyridazine-like Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 100°C, ramp to 280-300°C | Separates compounds based on their differential partitioning between the mobile and stationary phases. |

| Detector (ECD) Temp. | 300 - 330 °C | Optimizes detector sensitivity and prevents condensation. |

| Detector (MSD) Temp. | 280 °C (Transfer Line) | Ensures efficient transfer of analytes from the GC to the mass spectrometer. |

Note: These are general parameters and must be optimized for specific instruments and applications.

Liquid Chromatography Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds like this compound. sci-hub.se When coupled with a mass spectrometry (MS) detector, HPLC-MS/MS provides a powerful tool for separating the parent compound from its metabolites and quantifying them with high sensitivity and specificity. mdpi.comnih.gov

The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov A gradient elution system, commonly using a mixture of an organic solvent like acetonitrile (B52724) and water, is employed to effectively separate compounds with differing polarities within a single analytical run. mdpi.comnih.gov For instance, a sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (B42879) (3,5-DCA), which are primary metabolites of certain herbicides and fungicides. mdpi.comnih.gov This method utilizes a gradient elution program and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.com The mass spectrometric conditions, including gas temperatures, flow rates, and voltages, are meticulously optimized to maximize the signal for the target analytes. mdpi.com

The table below outlines typical parameters for an HPLC-MS/MS method applicable to the analysis of dichlorinated aromatic compounds and their metabolites.

Table 1: Example HPLC-MS/MS Parameters for Analysis of Dichloroaniline Metabolites

| Parameter | Setting |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reverse-Phase Column (e.g., Chromasil C18) nih.gov |

| Mobile Phase | A: Water (often with formic acid or ammonium (B1175870) acetate) B: Acetonitrile mdpi.comnih.gov |

| Elution Type | Gradient mdpi.comnih.gov |

| Detector | Triple Quadrupole Tandem Mass Spectrometer (MS/MS) mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode mdpi.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| Drying Gas Temperature | 300 °C mdpi.com |

| Sheath Gas Temperature | 250 °C mdpi.com |

| Capillary Voltage | 3500 V mdpi.com |

Quantitative Analysis and Validation in Biological and Environmental Matrices

For an analytical method to be used reliably for quantification, it must undergo a thorough validation process to demonstrate its performance and fitness for purpose. researchgate.net Validation establishes key performance characteristics according to international guidelines. researchgate.net

Key validation parameters include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. mdpi.com This is typically evaluated by analyzing a series of calibration standards over a specified range. mdpi.com A high coefficient of determination (R² or r²) value, ideally >0.99, indicates good linearity. mdpi.comnih.gov

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method. mdpi.comnih.gov

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov

Accuracy : The closeness of the measured value to the true value. It is often assessed through recovery studies, where samples are spiked with a known amount of the analyte and the percentage recovered is calculated. mdpi.comnih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Matrix Effect : The influence of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte, which can cause signal suppression or enhancement. mdpi.com Matrix-matched calibration, where standards are prepared in a blank matrix extract, is a common strategy to compensate for these effects. mdpi.com

A study on the determination of 3,4-DCA and 3,5-DCA in chives provides an excellent example of method validation. mdpi.comnih.gov The HPLC-MS/MS method demonstrated high linearity (R² > 0.996), low detection and quantification limits, good recoveries (75.3–98.1%), and high precision (RSD between 1.4–11.9%). mdpi.comnih.gov The matrix effect was found to be minimal for these compounds in the chive matrix. mdpi.comnih.gov

The following table summarizes validation data from a relevant study, illustrating the performance of a validated analytical method.

Table 3: Validation Parameters for the HPLC-MS/MS Determination of Dichloroaniline Metabolites in Chives

| Parameter | 3,4-Dichloroaniline (3,4-DCA) | 3,5-Dichloroaniline (3,5-DCA) |

|---|---|---|

| Linearity (R²) | > 0.996 | > 0.996 |

| Linear Range | 0.001–1.000 mg/L | 0.001–1.000 mg/L |

| LOD | 0.6 µg/kg | 1.0 µg/kg |

| LOQ | 2.0 µg/kg | 3.0 µg/kg |

| Recovery | 75.3–86.0% | 78.2–98.1% |

| Precision (RSD) | 2.1–8.5% | 1.4–11.9% |

| Matrix Effect | -9.0% to -2.6% | -4.4% to 2.3% |

Viii. Patent Landscape and Commercial Significance in Chemical Industry

Analysis of Patent Filings related to 3,4-Dichloro-5-methoxypyridazine and its Derivatives

A detailed analysis of the patent landscape reveals that while the broader class of pyridazine (B1198779) derivatives is frequently cited in patents for pharmaceuticals and herbicides, specific patent filings centered on this compound (CAS No. 63910-32-7) are not prominently documented in publicly accessible databases. chemscene.com The compound is typically utilized as a starting material or intermediate, and as such, it is often encompassed within the broader claims of patents for final products rather than being the primary subject of the patent itself.

The general patent activity for related pyridazine compounds indicates a strong interest in this heterocyclic core for developing novel active ingredients. For instance, various patents describe the synthesis of pyridazinone derivatives for use as herbicides and other pyridazine compounds for pharmaceutical applications. This suggests that the value of this compound lies in its potential to be converted into proprietary, high-value derivatives that are the subject of more specific patent claims.

The table below illustrates the typical data points analyzed in a patent landscape study. However, due to the limited specific patent data for this compound, it serves as a representative example.

| Patent/Application No. | Assignee/Applicant | Title/Subject Matter | Key Derivatives Synthesized | Application Sector |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

This table is for illustrative purposes. Specific patent filings expressly detailing the synthesis or use of this compound as a key invention are not readily identifiable in public patent databases.

Commercial Applications and Market Trends in Pharmaceuticals and Agrochemicals

The commercial significance of this compound is tied to the robust markets for pharmaceuticals and agrochemicals. While specific commercial products derived directly from this intermediate are not publicly disclosed, its availability from chemical suppliers underscores its role in the research and development pipelines of these industries.

Pharmaceuticals: The pharmaceutical industry heavily relies on heterocyclic intermediates like this compound for the synthesis of Active Pharmaceutical Ingredients (APIs). The global chemical intermediates market for the healthcare sector is substantial, driven by ongoing research and development for new drugs. marketresearchfuture.com Kinase inhibitors, a major class of drugs used in cancer therapy, often feature heterocyclic cores, indicating a potential application area for pyridazine derivatives. ed.ac.ukacs.org The development of novel therapeutics for a wide range of diseases ensures a continued demand for unique and versatile chemical building blocks. marketresearchfuture.comstrategymrc.com

Agrochemicals: In the agrochemical sector, there is a continuous need for new active ingredients to manage weeds, pests, and diseases, especially with the rise of resistance to existing products. marketsandmarkets.com Pyridazine and pyridazinone structures are known components of various herbicides. nih.gov The global agrochemicals market is a multi-billion dollar industry, with herbicides representing the largest segment. sphericalinsights.comlucintel.com The market is projected to experience steady growth, driven by the increasing global demand for food and the need for higher crop yields. sphericalinsights.comstraitsresearch.com Intermediates like this compound are crucial for synthesizing the complex molecules required for next-generation crop protection products.

The following table summarizes the market trends for the end-use sectors of this chemical intermediate.

| Sector | Global Market Size (Approx. 2023/2024) | Projected CAGR (2024-2033) | Key Market Drivers |

| Agrochemicals | ~ USD 232.8 Billion | ~ 3.5% | Increasing global food demand, need for higher crop yields, innovations in pest management. sphericalinsights.com |